molecular formula C20H17NO2 B14724785 4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one CAS No. 6256-24-2

4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one

Cat. No.: B14724785
CAS No.: 6256-24-2
M. Wt: 303.4 g/mol
InChI Key: VAIKCRZBWSLUTQ-UHFFFAOYSA-N
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Description

4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one is a complex organic compound that features a unique structure combining a dihydroacenaphthylene moiety with a methoxy-substituted cyclohexadienone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one typically involves multiple steps, starting with the preparation of 1,2-dihydroacenaphthylen-5-amine. This intermediate can be synthesized through the reduction of acenaphthenequinone using a suitable reducing agent such as sodium borohydride .

The next step involves the condensation of 1,2-dihydroacenaphthylen-5-amine with 2-methoxycyclohexa-2,5-dien-1-one under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a solvent like ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis process would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated hydrocarbons.

Scientific Research Applications

4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one is unique due to its combination of structural features from both 1,2-dihydroacenaphthylen-5-amine and 2-methoxycyclohexa-2,5-dien-1-one.

Properties

CAS No.

6256-24-2

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

4-(1,2-dihydroacenaphthylen-5-yliminomethyl)-2-methoxyphenol

InChI

InChI=1S/C20H17NO2/c1-23-19-11-13(5-10-18(19)22)12-21-17-9-8-15-7-6-14-3-2-4-16(17)20(14)15/h2-5,8-12,22H,6-7H2,1H3

InChI Key

VAIKCRZBWSLUTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=CC=C3CCC4=C3C2=CC=C4)O

Origin of Product

United States

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